molecular formula C11H17NO4S B009579 (S)-3-Aminotetrahydrofuran tosylate CAS No. 104530-80-5

(S)-3-Aminotetrahydrofuran tosylate

Cat. No. B009579
M. Wt: 259.32 g/mol
InChI Key: BZXPLADBSZWDIH-VWMHFEHESA-N
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Description

Synthesis Analysis

The synthesis of (S)-3-Aminotetrahydrofuran derivatives can involve several methods. One approach includes the iron-catalyzed [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes, providing a stereoselective and atom-economic access to valuable 2-aminotetrahydrofurans (Benfatti, de Nanteuil, & Waser, 2012). Another method involves the synthesis from (S)-3-hydroxyltetrahydrofuran by acylation with 4-methylbenzensulfonyl Chloride, followed by substitution with NaN3 and reduction with Zn/NH4Cl (Yang Jianping, 2012).

Molecular Structure Analysis

The molecular structure of (S)-3-Aminotetrahydrofuran derivatives is crucial for their chemical reactivity and applications. The presence of the tetrahydrofuran ring and amino group provides a versatile framework for further functionalization. For example, acid-mediated transformations of enantiopure 3,6-dihydro-2H-1,2-oxazines into functionalized aminotetrahydrofuran derivatives have been explored, showcasing the potential for creating complex molecules with specific stereochemistry (Dekaris, Bressel, & Reissig, 2010).

Chemical Reactions and Properties

(S)-3-Aminotetrahydrofuran tosylate participates in various chemical reactions, highlighting its importance in synthetic chemistry. One key reaction is the aza-vinyl-rhodium(ii) carbene O-H bond insertion, followed by thermal propargyl-Claisen rearrangement and gold(i)-catalyzed intramolecular cyclization to synthesize substituted 3-aminofurans (Cheng et al., 2016).

Scientific Research Applications

Application 1: Synthesis of Oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines

  • Summary of the Application : This compound is used as a reagent in the synthesis of oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which are potential κ-opioid receptor (KOR) antagonists .

Application 2: Preparation of N-(4-fluoro-3-methyl-phenyl)-3-[[ (3 S )-tetrahydrofuran-3-yl]-sulfamoyl]benzamide Derivatives

  • Summary of the Application : “(S)-3-Aminotetrahydrofuran tosylate” may also be used in the preparation of N-(4-fluoro-3-methyl-phenyl)-3-[[ (3 S )-tetrahydrofuran-3-yl]-sulfamoyl]benzamide derivatives .

Safety And Hazards

Tosylates may pose certain safety hazards. For instance, they may cause sensitization by inhalation and skin contact . It’s important to handle these compounds with care, using appropriate safety measures .

properties

IUPAC Name

4-methylbenzenesulfonic acid;(3S)-oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPLADBSZWDIH-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557884
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminotetrahydrofuran tosylate

CAS RN

104530-80-5
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Vandyck, G Rombouts, B Stoops… - Journal of Medicinal …, 2018 - ACS Publications
Small molecule induced hepatitis B virus (HBV) capsid assembly modulation is considered an attractive approach for new antiviral therapies against HBV. Here we describe efforts …
Number of citations: 44 pubs.acs.org

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